molecular formula C13H17NO2 B2812729 4-Methoxy-2H-spiro[1-benzofuran-3,4'-piperidine] CAS No. 2251053-25-3

4-Methoxy-2H-spiro[1-benzofuran-3,4'-piperidine]

Cat. No.: B2812729
CAS No.: 2251053-25-3
M. Wt: 219.284
InChI Key: RQANCJZTQGURDK-UHFFFAOYSA-N
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Description

4-Methoxy-2H-spiro[1-benzofuran-3,4’-piperidine] is a complex organic compound featuring a spirocyclic structure that combines a benzofuran moiety with a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2H-spiro[1-benzofuran-3,4’-piperidine] typically involves the formation of the spirocyclic structure through cyclization reactions. One common method involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach includes the cyclization of aryl acetylenes using transition-metal catalysis .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. Techniques like microwave-assisted synthesis (MWI) could be employed to enhance reaction efficiency and reduce production time .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2H-spiro[1-benzofuran-3,4’-piperidine] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the piperidine ring or the benzofuran moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the piperidine nitrogen.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the benzofuran or piperidine rings.

Scientific Research Applications

4-Methoxy-2H-spiro[1-benzofuran-3,4’-piperidine] has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methoxy-2H-spiro[1-benzofuran-3,4’-piperidine] depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The spirocyclic structure allows for unique interactions with biological molecules, potentially leading to novel therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other spirocyclic benzofuran derivatives and piperidine-containing molecules. Examples include:

    Spiro[benzofuran-3,4’-piperidine]: Lacks the methoxy group but shares the core spirocyclic structure.

    4-Hydroxy-2H-spiro[1-benzofuran-3,4’-piperidine]: Similar structure with a hydroxyl group instead of a methoxy group.

Uniqueness

4-Methoxy-2H-spiro[1-benzofuran-3,4’-piperidine] is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility and potentially its interaction with biological targets, making it a valuable compound for further research and development .

Biological Activity

4-Methoxy-2H-spiro[1-benzofuran-3,4'-piperidine] is an organic compound characterized by its unique spirocyclic structure, which combines a benzofuran moiety with a piperidine ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores the biological activity of this compound, summarizing key findings from various studies and highlighting its mechanisms of action.

Chemical Structure and Properties

The molecular formula of 4-Methoxy-2H-spiro[1-benzofuran-3,4'-piperidine] is C13H17NO2C_{13}H_{17}NO_2 with a molecular weight of 219.28 g/mol. Its IUPAC name is 4-methoxyspiro[2H-1-benzofuran-3,4'-piperidine]. The presence of the methoxy group enhances its solubility and may influence its interaction with biological targets.

The biological activity of 4-Methoxy-2H-spiro[1-benzofuran-3,4'-piperidine] is believed to involve interaction with various molecular targets, including G-protein coupled receptors (GPCRs). GPCRs are implicated in numerous physiological processes and are key targets for drug development. The spirocyclic structure allows for unique interactions with these receptors, potentially leading to novel therapeutic effects .

Anticancer Activity

Recent studies have indicated that compounds similar to 4-Methoxy-2H-spiro[1-benzofuran-3,4'-piperidine] exhibit promising anticancer properties:

  • Cell Viability : In vitro studies showed that related benzofuran derivatives can significantly decrease cell viability in various cancer cell lines. For instance, one study reported an IC50 of 45 μM against Huh7 cells at 24 hours .
  • Mechanisms of Induction : The anticancer effects are often associated with the induction of apoptosis, as evidenced by increased levels of cleaved PARP and Bax proteins while decreasing Bcl-xL/Bcl-2 ratios . This suggests that the compound may promote apoptotic pathways in cancer cells.
Cell LineIC50 (μM) at 24hMechanism
Huh745Apoptosis induction
HepG2>80-

Case Studies

  • GPR Targeting : A study focused on the synthesis of spiro[1-benzofuran-2,4'-piperidine]-3-one scaffolds aimed at developing ligands for GPCRs. These compounds demonstrated significant binding affinity and selectivity towards specific receptors involved in inflammatory responses .
  • Anticancer Derivatives : Another investigation into benzofuran derivatives highlighted their dual inhibitory effects on CDK2 and GSK-3β, leading to cell cycle arrest in cancer cells. Such properties suggest that modifications to the spirocyclic structure could enhance anticancer efficacy .

Properties

IUPAC Name

4-methoxyspiro[2H-1-benzofuran-3,4'-piperidine]
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-15-10-3-2-4-11-12(10)13(9-16-11)5-7-14-8-6-13/h2-4,14H,5-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQANCJZTQGURDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1C3(CCNCC3)CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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